Cas no 1414540-41-2 (3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester)
1414540-41-2 structure
Product Name:3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester
CAS-nummer:1414540-41-2
MF:C16H21N3O6S
MW:383.419442892075
CID:6627544
PubChem ID:77994389
Update Time:2024-01-14
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester
- 1414540-41-2
-
- Inchi: 1S/C16H21N3O6S/c1-16(2,3)25-15(20)18-11-8-12(18)10-17(9-11)26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,11-12H,8-10H2,1-3H3
- InChI-sleutel: RKUPRUQSCMFISM-UHFFFAOYSA-N
- LACHT: C12CC(N1C(OC(C)(C)C)=O)CN(S(C1=CC=CC=C1[N+]([O-])=O)(=O)=O)C2
Berekende eigenschappen
- Exacte massa: 383.11510657g/mol
- Monoisotopische massa: 383.11510657g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 4
- Complexiteit: 666
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 121Ų
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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